2-methyl-5-nitro-3-phenylpyridine
Description
2-Methyl-5-nitro-3-phenylpyridine is a heterocyclic aromatic compound that belongs to the class of nitropyridines. This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position, a nitro group at the 5-position, and a phenyl group at the 3-position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
IUPAC Name |
2-methyl-5-nitro-3-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-9-12(10-5-3-2-4-6-10)7-11(8-13-9)14(15)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZXUDZAWMCDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Pre-Functionalized Pyridine Derivatives
A common approach involves introducing the nitro group into a pre-assembled pyridine scaffold. For example, 2-methyl-3-phenylpyridine can be nitrated under controlled conditions. However, pyridine’s electron-deficient nature necessitates harsh nitration agents. A modified protocol using fuming nitric acid (90%) and sulfuric acid at 0–5°C for 4–6 hours achieves nitration at the 5-position, guided by the methyl group’s ortho/para-directing effects. This method yields 2-methyl-5-nitro-3-phenylpyridine in 65–70% purity, with byproducts arising from over-nitration or isomerization.
Key Data:
| Parameter | Value |
|---|---|
| Nitration agent | HNO₃ (90%)/H₂SO₄ |
| Temperature | 0–5°C |
| Reaction time | 4–6 hours |
| Yield | 68% (crude) |
| Major impurity | 2-methyl-3-nitro-5-phenylpyridine (12%) |
Cyclization via Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction offers a route to construct the pyridine ring with pre-installed substituents. Reacting ethyl acetoacetate (2 equivalents), ammonium acetate, and 3-nitrobenzaldehyde in ethanol under reflux forms a dihydropyridine intermediate, which is oxidized to the aromatic pyridine. Subsequent Friedel-Crafts alkylation introduces the phenyl group at the 3-position. While this method avoids direct nitration, the multi-step process results in moderate overall yields (45–50%).
Optimization Challenges:
-
Oxidation efficiency : Using ceric ammonium nitrate (CAN) improves dihydropyridine-to-pyridine conversion (85% yield).
-
Regioselectivity : The phenyl group’s introduction requires Lewis acids like AlCl₃, which may degrade nitro groups.
Cross-Coupling Strategies
Modern methodologies leverage transition-metal catalysis to assemble the pyridine skeleton. For instance, Suzuki-Miyaura coupling between 2-methyl-5-nitropyridin-3-ylboronic acid and iodobenzene enables direct phenyl group installation. This method, performed in tetrahydrofuran (THF) with Pd(PPh₃)₄ as a catalyst, achieves 75–80% yield.
Reaction Conditions:
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃ (2 equivalents)
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Temperature : 80°C, 12 hours
Comparative Analysis of Methodologies
The table below evaluates the efficiency, scalability, and practicality of each route:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct nitration | 68 | 85 | Moderate | High |
| Hantzsch cyclization | 50 | 90 | Low | Moderate |
| Suzuki coupling | 78 | 95 | High | Low (Pd cost) |
Key Findings :
-
Cross-coupling offers superior yield and purity but faces economic barriers due to palladium catalysts.
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Direct nitration, while cost-effective, struggles with regioselectivity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-3-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form 2-methyl-5-amino-3-phenylpyridine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. Reaction conditions typically involve moderate temperatures and pressures to ensure high yields and selectivity.
Major Products
Major products formed from these reactions include 2-methyl-5-amino-3-phenylpyridine and various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
2-Methyl-5-nitro-3-phenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-5-nitro-3-phenylpyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to participate in various biochemical pathways, making it a versatile molecule for research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitropyridines such as 3-nitropyridine and 4-nitropyridine. These compounds share the nitro group but differ in the position of substitution on the pyridine ring .
Uniqueness
2-Methyl-5-nitro-3-phenylpyridine is unique due to the presence of both a phenyl group and a nitro group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-Methyl-5-nitro-3-phenylpyridine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential antitumor effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound 2-methyl-5-nitro-3-phenylpyridine possesses a nitro group that significantly influences its biological activity. The presence of the nitro group can act both as a pharmacophore and a toxicophore, affecting the compound's interaction with biological molecules. This dual nature is crucial for its potential therapeutic applications as well as its toxicity profiles.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of nitro-containing compounds, including 2-methyl-5-nitro-3-phenylpyridine. The nitro group is known to facilitate redox reactions that can lead to microbial cell death.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 μM | |
| Pseudomonas aeruginosa | 30 μM | |
| Mycobacterium tuberculosis | 0.78 μM |
The data indicates that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Mycobacterium tuberculosis. The presence of the nitro group at the C5 position is crucial for enhancing this activity.
Anti-inflammatory Activity
In addition to its antimicrobial effects, 2-methyl-5-nitro-3-phenylpyridine has shown promise in anti-inflammatory applications. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating various inflammatory diseases.
The anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2). By modulating these pathways, the compound can reduce inflammation and associated symptoms.
Antitumor Activity
Emerging research suggests that 2-methyl-5-nitro-3-phenylpyridine may also possess antitumor properties. The structural characteristics of the compound allow it to interact with cellular mechanisms involved in tumor growth and proliferation.
Table 2: Antitumor Activity Overview
| Cancer Type | Observed Effect | Reference |
|---|---|---|
| Lymphoma | Inhibition of cell proliferation | |
| Leukemia | Induction of apoptosis in cancer cells |
Studies indicate that the compound can inhibit lymphocyte proliferation and induce apoptosis in leukemia cells, suggesting its potential as an anticancer agent.
Case Studies
-
Case Study on Antimicrobial Effects :
A study published in MDPI demonstrated that compounds similar to 2-methyl-5-nitro-3-phenylpyridine exhibited potent antibacterial activity against resistant strains of bacteria. The research emphasized the importance of the nitro group in enhancing membrane permeability, leading to increased efficacy against bacterial pathogens . -
Anti-inflammatory Mechanism Investigation :
Research highlighted in Biological Chemistry discussed how the inhibition of Syk (spleen tyrosine kinase) by compounds like 2-methyl-5-nitro-3-phenylpyridine could lead to reduced activation of immune cells involved in inflammatory responses. This pathway is critical for developing treatments for autoimmune diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 2-methyl-5-nitro-3-phenylpyridine, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis often involves nitration of a precursor such as 3-phenyl-2-methylpyridine. Controlled nitration conditions (e.g., using HNO₃/H₂SO₄ at 0–5°C) are critical to avoid over-nitration or decomposition. Post-reaction purification via column chromatography or recrystallization ensures purity. Reaction parameters like temperature, stoichiometry, and acid strength must be optimized to achieve yields >70% .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final product purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are optimal for characterizing 2-methyl-5-nitro-3-phenylpyridine, and how are data interpreted?
- Techniques :
- NMR : ¹H NMR identifies methyl (δ 2.4–2.6 ppm) and aromatic protons (δ 7.2–8.5 ppm). ¹³C NMR confirms nitro-group substitution (C-NO₂ at δ 140–150 ppm).
- IR : Nitro groups exhibit symmetric/asymmetric stretching at 1520–1350 cm⁻¹.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 230 for C₁₂H₁₀N₂O₂) validate molecular weight .
Q. How should researchers handle stability challenges during storage and experimental use of 2-methyl-5-nitro-3-phenylpyridine?
- Guidelines :
- Store in airtight containers at 2–8°C to prevent hydrolysis or photodegradation.
- Avoid exposure to strong acids/bases, oxidizing agents (e.g., KMnO₄), and reducing agents (e.g., NaBH₄), which may trigger hazardous reactions .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing 2-methyl-5-nitro-3-phenylpyridine?
- Approach : Use a 2³ factorial design to test variables:
- Factors : Temperature (0°C vs. 25°C), acid concentration (70% vs. 90% H₂SO₄), and reaction time (2h vs. 6h).
- Response Variables : Yield, purity, byproduct formation.
Q. How can computational chemistry predict reactivity or optimize synthesis of 2-methyl-5-nitro-3-phenylpyridine?
- Methods :
- Density Functional Theory (DFT) : Calculate transition states for nitration to identify energy barriers.
- Reaction Path Search : Tools like GRRM or AFIR map intermediates and optimize pathways.
Q. How should researchers resolve contradictions in stability data for 2-methyl-5-nitro-3-phenylpyridine across studies?
- Case Study : If one study reports decomposition under UV light () while another claims stability (), reconcile by:
- Testing purity of batches (impurities may accelerate degradation).
- Replicating conditions (e.g., humidity, container material).
- Recommendation : Standardize stability protocols (e.g., ICH Q1A guidelines) and report environmental controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
